molecular formula C14H25NO3 B1424248 Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate CAS No. 1235553-77-1

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1424248
CAS No.: 1235553-77-1
M. Wt: 255.35 g/mol
InChI Key: OMRUPOXYBYHRKM-UHFFFAOYSA-N
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Description

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is a piperidine derivative characterized by the presence of a tert-butyl ester group and four methyl groups attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 3,3,5,5-tetramethyl-4-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pathways involved can include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Tert-butyl 4-oxo-1-piperidinecarboxylate: This compound lacks the four methyl groups present in this compound, resulting in different chemical properties and reactivity.

    Tert-butyl 3-oxopiperidine-1-carboxylate: Similar to the previous compound, it has fewer methyl groups and exhibits distinct reactivity patterns.

    Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUPOXYBYHRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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